molecular formula C11H15NO2 B3081250 Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate CAS No. 109839-15-8

Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate

Cat. No.: B3081250
CAS No.: 109839-15-8
M. Wt: 193.24 g/mol
InChI Key: LREAKIOHGFXQBI-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (CAS#: 109839-16-9) is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.242 g/mol . This ester belongs to the class of tetrahydrocyclopenta[c]pyrroles, which are nitrogen-containing bicyclic heterocycles of significant interest in organic and medicinal chemistry. These frameworks are recognized as privileged structures in drug discovery due to their robust and versatile three-dimensional scaffold . Researchers value this family of compounds for its potential as a building block in synthesizing more complex molecules. For instance, closely related bicyclic octahydrocyclopenta[c]pyrrole analogues have been identified as potent, non-retinoid antagonists of retinol-binding protein 4 (RBP4) . Such antagonists are under investigation for their potential to treat degenerative eye diseases, including dry age-related macular degeneration (AMD) and Stargardt disease, by reducing the accumulation of cytotoxic bisretinoids in the retina . The structural features of this compound, including the ester moiety, make it a versatile intermediate for further synthetic modification. It can be used in metal-free synthesis methodologies, which are increasingly favored for their reduced environmental impact and compatibility with various functional groups in constructing N-heterocyclic frameworks . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 1-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-9-6-4-5-8(9)7(2)12-10/h12H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREAKIOHGFXQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCC2=C(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . This method is operationally simple and can be performed under mild reaction conditions, yielding the desired product in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through hydrogen bonding and other non-covalent interactions with biological macromolecules . These interactions can influence various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogues include compounds with modified substituents, ester groups, or ring systems. Below is a comparative analysis:

Table 1: Structural Comparison of Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring Features
Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (Target) Not provided C₁₁H₁₅NO₂ ~193.24* 3-methyl, ethyl ester, tetrahydro ring
2-(3,5-Dichlorophenyl)-3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole Not provided C₁₃H₁₂Cl₂N₂ 267.1 (MS) 3-methyl, dichlorophenyl, pyrazole core
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridin-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate Not provided C₁₅H₁₄F₃N₃O₂ 328.2 (ESIMS) Trifluoromethylpyridine, cyano, ethyl ester
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ 225.28 tert-butyl ester, 5-oxo, hexahydro ring
Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate 128812-35-1 C₁₀H₁₃NO₂ 179.22 Ethyl ester, no methyl substituent

*Calculated based on structural similarity to C₁₀H₁₃NO₂ (179.22 g/mol) with an added methyl group.

Key Observations :

  • Ester Groups : The tert-butyl ester in adds steric bulk compared to the ethyl ester, which may reduce metabolic lability but increase synthetic complexity.
  • Ring Saturation : Hexahydro and tetrahydro derivatives (e.g., vs. ) differ in conformational flexibility, impacting binding affinity in bioactive molecules.

Insights :

  • Electron-withdrawing groups (e.g., trifluoromethyl ) or bulky aryl substituents (e.g., dichlorophenyl ) reduce yields due to steric and electronic effects.
  • Higher yields (e.g., 72% for difluorophenyl derivative ) suggest that less complex substitution patterns are more synthetically accessible.

Spectroscopic and Analytical Data

Table 3: Spectroscopic Comparison
Compound Name ¹H-NMR Data (δ, ppm) MS Data (m/z)
2-(3,5-Dichlorophenyl)-3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole 7.59 (m, 3H), 2.63 (t, J = 7.4 Hz), 2.33 (s, 3H) 267.1 [M+H]⁺ (DCI+)
4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid 7.27–7.34 (m, 1H), 3.71 (s, 2H), 2.12 (s, 3H) 249.9 [M-1]⁻ (ESIMS)

Key Trends :

  • Aromatic protons in dichlorophenyl and difluorophenyl derivatives resonate between δ 7.00–7.59 ppm.
  • Methyl groups (δ ~2.12–2.63 ppm) and ester-related protons (e.g., ethyl CH₂ in ) are consistent across analogues.

Commercial Availability and Market Analysis

Table 4: Commercial Data
Compound Name Supplier Price (1g) Applications
Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate CymitQuimica 445 € Medicinal chemistry, heterocyclic libraries
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Not specified Not available Specialty synthesis

Insights :

  • The non-methylated analogue (CAS 128812-35-1) is commercially available at a premium price (445 €/g ), reflecting demand for flexible pyrrole intermediates.
  • Market reports (e.g., ) highlight growing interest in octahydro derivatives for high-resolution crystallography and drug discovery.

Biological Activity

Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (CAS Number: 109839-15-8) is a compound belonging to the pyrrole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15NO2
  • Molecular Weight : 193.242 g/mol
  • LogP : 1.988 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 42.090 Ų

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Activity : Studies have shown that pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure may facilitate interactions with biological targets involved in cell proliferation and apoptosis pathways.
  • Antioxidant Properties : Pyrrole compounds are known for their ability to scavenge free radicals and reduce oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage.
  • Anti-inflammatory Effects : Research indicates that certain pyrrole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential applications in treating inflammatory conditions.

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds from the pyrrole family can induce cell cycle arrest in cancer cells, leading to decreased proliferation.
  • Apoptosis Induction : Certain derivatives activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
  • Antioxidant Mechanisms : The compound may enhance endogenous antioxidant defenses or directly neutralize reactive oxygen species (ROS).

Research Findings and Case Studies

A variety of studies have explored the biological activities of this compound and related compounds:

StudyFindings
Synthesized novel pyrrole derivatives showed promising anticancer activity through apoptosis modulation in HepG2 and EACC cell lines.
Investigated the effects of pyrrole derivatives on cytokine secretion; some compounds demonstrated significant inhibition at concentrations as low as 50 μM.
Reported on the synthesis and characterization of this compound with potential applications in medicinal chemistry.

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of intermediate pyrrole precursors. For example, sodium ethoxide in ethanol facilitates cyclization of keto-ester intermediates under reflux, achieving yields of ~50–70% . Key factors include:

  • Temperature control : Excessive heat may lead to side reactions (e.g., ester hydrolysis).
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
  • Catalyst optimization : Base catalysts (e.g., NaOEt) enhance ring closure kinetics.

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural validation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., ethyl ester at C1, methyl at C3). Peaks at δ 1.32 ppm (triplet, ethyl CH3_3) and δ 2.22 ppm (singlet, methyl group) are diagnostic .
  • Mass spectrometry : ESI-MS (m/z 179.22 [M+H]+^+) confirms molecular weight .
  • X-ray crystallography : SHELX-refined structures reveal fused cyclopentane-pyrrole geometry with bond angles consistent with sp3^3-hybridized carbons .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Solubility : Limited in water (<1 mg/mL), soluble in DMSO, ethanol, and dichloromethane .
  • Melting point : Observed range: 85–88°C (dependent on purity) .
  • Stability : Hydrolyzes under strong acidic/basic conditions; store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the compound’s stereochemistry and packing motifs?

Mercury CSD software analyzes intermolecular interactions (e.g., C–H···O hydrogen bonds) and packing patterns. For example:

Interaction Type Distance (Å) Angle (°) Role in Packing
C–H···O (ester)2.45156Stabilizes layered structure
π-π stacking3.70Enhances thermal stability
ORTEP-3 visualizations confirm non-planar cyclopentane ring puckering, critical for understanding steric effects in reactivity .

Q. What mechanistic insights explain contradictions in reaction yields during derivatization?

Divergent yields in amide coupling (e.g., 23–63% in ) arise from:

  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl groups) reduce nucleophilic attack efficiency.
  • Electronic effects : Electron-withdrawing groups deactivate the pyrrole ring, slowing electrophilic substitution.
  • Workup protocols : Aqueous quenching of reactive intermediates (e.g., acyl chlorides) minimizes byproducts .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

Preliminary studies on analogs suggest:

  • Kinase inhibition : Pyrazole-fused derivatives bind ATP pockets via hydrophobic interactions (IC50_{50} ~1–10 µM) .
  • Receptor modulation : Trifluoromethyl groups enhance binding to G-protein-coupled receptors (GPCRs) in SPR assays .
  • Metabolic stability : Microsomal assays (e.g., liver microsomes) quantify oxidation resistance, guided by cyclopropane ring rigidity .

Q. What computational methods predict the compound’s reactivity and pharmacokinetic properties?

  • DFT calculations : Optimize transition states for cyclization reactions (activation energy ~25 kcal/mol) .
  • ADMET prediction : Software like SwissADME estimates logP = 2.1 (moderate lipophilicity) and moderate blood-brain barrier penetration .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and slow addition of reagents to minimize side reactions .
  • Crystallography : Use SHELXL for high-resolution refinement and Mercury for void analysis (e.g., solvent-accessible volume ~5%) .
  • Biological assays : Combine SPR with molecular docking (AutoDock Vina) to correlate binding affinities with substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 2
Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate

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